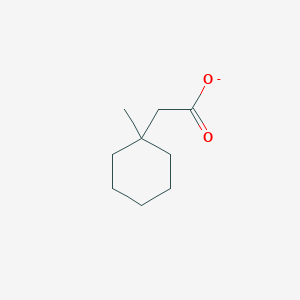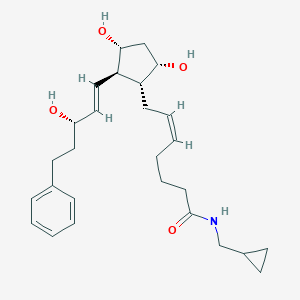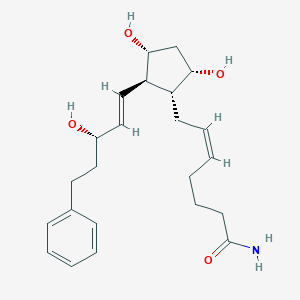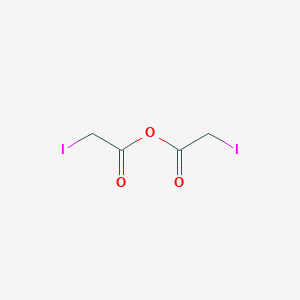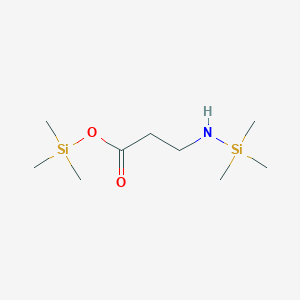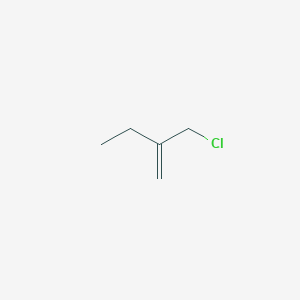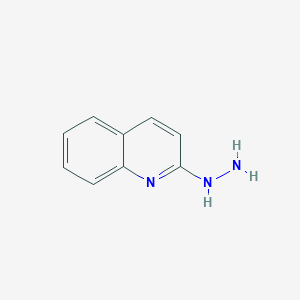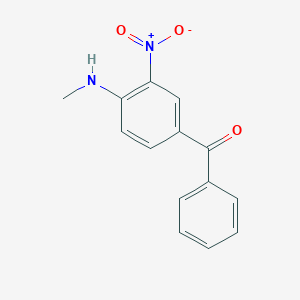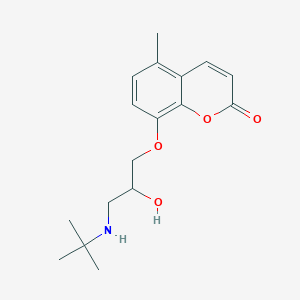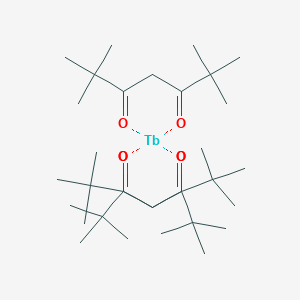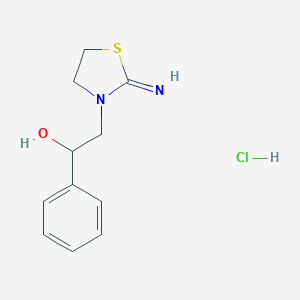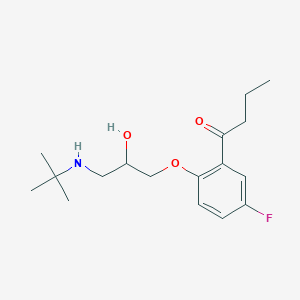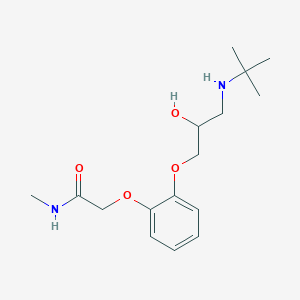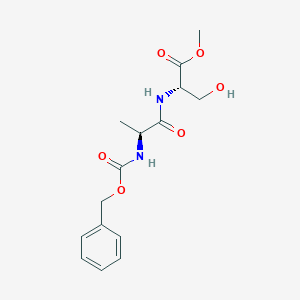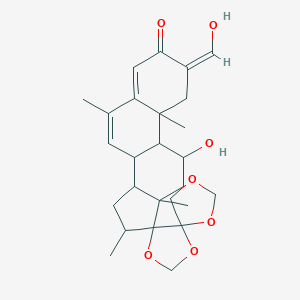
NSC 116339
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 116339 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. This compound is known for its unique properties that make it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
NSC 116339 works by inhibiting the activity of certain enzymes, including cyclin-dependent kinase 7 (CDK7) and CDK9. These enzymes play a crucial role in the regulation of gene expression and are involved in various biological processes, including cell cycle progression and transcription. By inhibiting the activity of these enzymes, NSC 116339 can disrupt these processes, leading to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
NSC 116339 has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the expression of certain genes involved in cancer cell growth and proliferation. In neuroscience research, NSC 116339 has been found to protect neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NSC 116339 is its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of NSC 116339 is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which can limit its potential applications in certain research fields.
Direcciones Futuras
There are several future directions for the use of NSC 116339 in scientific research. One potential application is in the development of novel cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Additionally, NSC 116339 could be used in the development of new drugs for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of NSC 116339 in these and other research fields.
Conclusion:
NSC 116339 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and neuroscience. This compound has been found to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes. While there are limitations to its use in certain experiments, NSC 116339 has shown promising results in various research fields, and further research could lead to the development of new treatments for cancer and neurodegenerative diseases.
Métodos De Síntesis
NSC 116339 is a synthetic compound that can be prepared through a multistep synthetic route. The synthesis of this compound involves the reaction of 2,4-dichloro-5-nitropyrimidine with 4-chloro-3-nitrobenzotrifluoride in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain NSC 116339.
Aplicaciones Científicas De Investigación
NSC 116339 has been extensively studied for its potential applications in various scientific research fields. This compound has been found to inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes. NSC 116339 has been used in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been used in neuroscience research to investigate the role of certain enzymes in the development of neurodegenerative diseases.
Propiedades
Número CAS |
5059-58-5 |
|---|---|
Nombre del producto |
NSC 116339 |
Fórmula molecular |
C26H34O7 |
Peso molecular |
458.5 g/mol |
InChI |
InChI=1S/C26H34O7/c1-14-5-17-19-6-15(2)26(25(32-13-33-26)11-30-12-31-25)24(19,4)9-21(29)22(17)23(3)8-16(10-27)20(28)7-18(14)23/h5,7,10,15,17,19,21-22,27,29H,6,8-9,11-13H2,1-4H3/b16-10- |
Clave InChI |
WKLPTHVGGWUGJV-YBEGLDIGSA-N |
SMILES isomérico |
CC1CC2C3C=C(C4=CC(=O)/C(=C\O)/CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
SMILES |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
SMILES canónico |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
Otros números CAS |
5059-58-5 |
Sinónimos |
Dispiro[17H-cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’’-[1,3]dioxolane], pregna-4,6-dien-3-one deriv.; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



